7-Amino-2(3H)-benzothiazolone is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes an amino group at the 7th position and a carbonyl group at the 2nd position of the benzothiazole ring. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry, material science, and various industrial applications. Benzothiazoles, including 7-Amino-2(3H)-benzothiazolone, are recognized for their potential in treating various diseases due to their ability to interact with biological macromolecules like proteins and nucleic acids .
The compound can be classified under organic compounds, specifically as a member of the heterocyclic compounds category. Its chemical formula is with a molecular weight of approximately 134.14 g/mol. The compound is often studied within the context of pharmacology and organic synthesis due to its structural properties and biological implications .
The synthesis of 7-Amino-2(3H)-benzothiazolone typically involves several methods, primarily focusing on the condensation reactions involving 2-aminobenzenethiol and suitable carbonyl compounds. One common synthetic route is the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions. This method allows for the formation of the benzothiazole ring while introducing amino and carbonyl functionalities.
In an industrial context, large-scale production may utilize batch or continuous processes where the key steps involve preparing the starting materials followed by their reaction under optimized conditions. The efficiency of these processes is crucial for commercial viability.
7-Amino-2(3H)-benzothiazolone features a benzothiazole core structure with specific substituents that define its chemical behavior:
7-Amino-2(3H)-benzothiazolone participates in various chemical reactions that leverage its functional groups:
The reactivity of this compound can be attributed to both its amino and carbonyl groups, which can engage in nucleophilic and electrophilic reactions respectively .
The mechanism of action for 7-Amino-2(3H)-benzothiazolone primarily involves its interaction with specific biological targets:
The inhibition of DprE1 by benzothiazole derivatives like this compound has been shown to interfere with the synthesis of arabinogalactan, a critical component of mycobacterial cell walls .
Relevant data include melting points and boiling points which vary based on purity and form .
7-Amino-2(3H)-benzothiazolone has several scientific applications:
The therapeutic potential of benzothiazolone derivatives first gained prominence with the discovery of their cyclooxygenase (COX)-independent anti-inflammatory mechanisms. Early research focused on homodimeric and heterodimeric structures tethered via piperazine cores, revealing potent dual inhibition of pivotal inflammatory mediators. Seminal work demonstrated that compounds like 3j and 5t (bearing benzothiazolone units connected through variable alkyl linkers) exhibited nanomolar-range inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB) – key regulators of cytokine production and chronic inflammation [1]. These derivatives achieved significant in vivo anti-inflammatory and analgesic effects in murine models, comparable to indomethacin, without the gastrointestinal toxicity associated with traditional NSAIDs. This breakthrough established benzothiazolones as viable scaffolds for developing safer anti-inflammatory agents targeting alternative pathways.
Table 1: Key Therapeutic Milestones in Benzothiazolone-Based Drug Development
Era | Therapeutic Area | Representative Compound | Primary Target/Mechanism | Significance |
---|---|---|---|---|
1990s-2000s | Inflammation/Analgesia | 5t | Dual iNOS/NF-κB inhibition (IC₅₀ <0.5 μM) | Validated non-COX targets for inflammation |
Early 2000s | Neuropharmacology | Compound 1 | σ₁ receptor (Kᵢ = 0.6 nM) | High CNS penetrance; anticonvulsant potential |
2010s-Present | Neurodegenerative Diseases | 14b | Acetylcholinesterase (IC₅₀ = 0.34 μM) | Multi-target Alzheimer's agents |
2020s | Oncology | 26Z | Tubulin polymerization (IC₅₀ = 0.13 μM) | Vascular disruption in resistant tumors |
A pivotal shift occurred when benzothiazolone derivatives were identified as high-affinity, subtype-selective ligands for sigma (σ) receptors, particularly the σ₁ subtype implicated in CNS modulation. The prototypical compound 1 (unsubstituted benzothiazolone derivative) exhibited exceptional σ₁ receptor binding (Kᵢ = 0.6 nM) with 29-fold selectivity over σ₂ receptors [3]. This discovery opened avenues for treating neurological disorders, as σ₁ receptors regulate calcium signaling, neurotransmitter release, and neuroplasticity. The structural simplicity of early benzothiazolone σ ligands facilitated synthetic optimization, leading to fluorinated derivatives like compound 2 with sub-nanomolar σ₁ affinity (Kᵢ = 0.0025 nM) and >100,000-fold selectivity. These advances demonstrated the scaffold’s adaptability for CNS-targeted design, particularly for conditions involving glutamate dysregulation and neuronal excitability.
The evolution of benzothiazolone-based drugs accelerated with the adoption of multi-target directed ligand (MTDL) strategies for complex diseases. Alzheimer’s research exemplified this approach, where derivatives like 14b (featuring a benzothiazolone core with an aminoketone side chain) were engineered to simultaneously inhibit acetylcholinesterase (AChE, IC₅₀ = 0.34 µM), scavenge reactive oxygen species, and suppress neuroinflammatory pathways [6]. This generation of benzothiazolones departed from single-target inhibition, leveraging the scaffold’s capacity to integrate complementary pharmacophoric elements. The structural evolution—from simple anti-inflammatory heterodimers to sophisticated MTDLs—demonstrates the scaffold’s versatility in addressing evolving pharmacological paradigms.
The 7-amino substituent profoundly alters the benzothiazolone scaffold’s electronic distribution and molecular recognition properties. This modification:
In Alzheimer’s therapeutics, these properties were exploited in derivatives like 14b, where the 7-amino group synergizes with a ketone-bearing side chain to achieve sub-micromolar AChE inhibition. Molecular docking studies confirm that the amino group forms critical hydrogen bonds with Tyr337 and His447 residues in the AChE active site gorge, anchoring the scaffold while the side chain extends into the peripheral anionic site [6].
Systematic SAR studies, particularly in σ receptor ligands, reveal stringent structural requirements for optimal activity:
Table 2: Structural Features Governing Benzothiazolone Pharmacological Profiles
Structural Element | Modification | Impact on σ₁ Affinity | Effect on Selectivity (σ₁/σ₂) | Primary Application Target |
---|---|---|---|---|
C7 Substituent | Amino group | Kᵢ ↓ 10-100x | ↑ 2-5x | Cholinesterase inhibition |
N3 Linker Length | -(CH₂)₂- vs. -(CH₂)₃- | Kᵢ ↓ 2x with extension | ↓ 10-15x with extension | σ receptor ligands |
C6 Functional Group | Propionyl vs. propyl | Kᵢ ↑ 2x with carbonyl | ↑ 50-100x with carbonyl | Anticancer agents |
Ring Fusion | Pyrrolo[2,1-b][1,3] fusion | Not reported | Not applicable | Antimicrobial/antioxidant |
The synthesis of 7-amino-2(3H)-benzothiazolone derivatives leverages regioselective strategies:
The 7-amino variant’s impact extends beyond CNS disorders:
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9